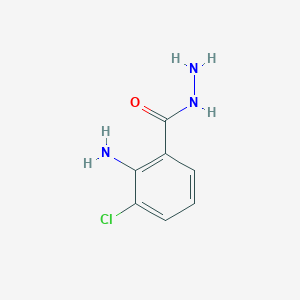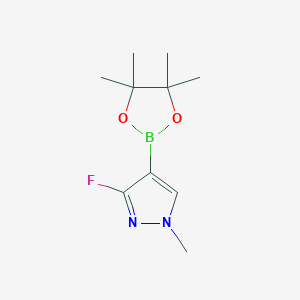
lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate (LiCPS) is an important inorganic salt used in a variety of research and industrial applications. It is a highly water-soluble salt with a low melting point and high boiling point. LiCPS has a wide range of uses in the chemical, pharmaceutical, and biotechnological industries due to its unique properties.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a reagent in electrochemical studies, and as a catalyst in polymerization reactions. lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate has been used in the development of biosensors, fuel cells, and other electrochemical devices.
Mecanismo De Acción
Lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate is a lithium salt that acts as an electrolyte in electrochemical processes. The lithium ion in lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate is capable of transferring electrons, and it is also able to reduce and oxidize other molecules, making it an important component in many electrochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate are not well-known. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as phosphatases and kinases. Additionally, lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate has been shown to have an effect on the activity of certain hormones, such as cortisol and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate in laboratory experiments is its high solubility in water. This makes it a useful reagent for a wide range of applications. Additionally, lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate is relatively stable and has a low melting point, making it easy to handle. However, lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate can be toxic if ingested, and it can also be corrosive if handled improperly.
Direcciones Futuras
There are a number of potential future directions for lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate research. One potential area of research is the development of new electrochemical devices, such as fuel cells and biosensors, that utilize lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate. Additionally, lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate could be used to develop new pharmaceuticals and agrochemicals. Finally, lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate could be used to study the effects of lithium on biochemical and physiological processes.
Métodos De Síntesis
Lithium(1+) ion 5-cyclopropylpyridine-2-sulfinate can be synthesized from lithium chloride and 5-cyclopropylpyridine-2-sulfinate. The reaction is carried out in an aqueous solution at a temperature of 25-30°C. The reaction mixture is stirred for 1-2 hours before the solution is filtered and the solid is washed with water. The solid is then dried and collected.
Propiedades
IUPAC Name |
lithium;5-cyclopropylpyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.Li/c10-12(11)8-4-3-7(5-9-8)6-1-2-6;/h3-6H,1-2H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDNVXOEDQJIKE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1C2=CN=C(C=C2)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium5-cyclopropylpyridine-2-sulfinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B6603546.png)



![rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B6603566.png)





![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)

